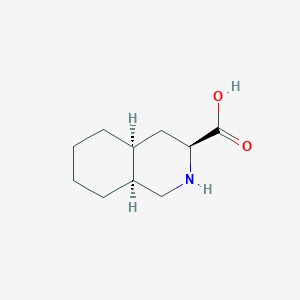

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid is a chiral compound with a unique structure that includes a decahydroisoquinoline ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include high pressure and temperature to achieve complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

科学的研究の応用

Neuropharmacological Applications

1. NMDA Receptor Antagonism

One of the most significant applications of (3S,4aS,8aS)-decahydroisoquinoline-3-carboxylic acid is its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. Research has shown that derivatives of this compound can effectively block NMDA receptor activity, which is crucial in conditions characterized by excitotoxicity, such as neurodegenerative diseases.

- Case Study: A study demonstrated that certain derivatives exhibited potent antagonistic effects on NMDA receptors, with IC50 values indicating strong binding affinity. For instance, two specific compounds derived from this class showed IC50 values of 55 nM and 856 nM for NMDA receptor binding assays, respectively . These compounds also demonstrated efficacy in vivo by preventing NMDA-induced lethality in mouse models at doses as low as 1.25 mg/kg .

2. AMPA Receptor Antagonism

In addition to NMDA receptors, this compound has been studied for its antagonistic effects on AMPA receptors. Compounds from this class have shown promise in modulating excitatory neurotransmission.

- Case Study: Research indicated that a specific derivative acted as a selective AMPA antagonist with significant effects on seizure activity in animal models. The compound was able to suppress kindling development and reduce seizure duration in a dose-dependent manner . This suggests potential applications in treating epilepsy and related disorders.

Structural Insights and Modifications

The structure-activity relationship (SAR) studies of this compound derivatives have revealed critical insights into their pharmacological properties. Variations in stereochemistry and substituent groups significantly influence their receptor binding affinities and biological activities.

| Compound | Receptor Type | IC50 Value (nM) | Effect |

|---|---|---|---|

| Compound A | NMDA | 55 | Neuroprotective |

| Compound B | NMDA | 856 | Neuroprotective |

| Compound C | AMPA | 19.3 | Seizure suppression |

| Compound D | AMPA | 16.7 | Seizure suppression |

HIV Protease Inhibition

Another notable application of this compound is its incorporation into inhibitors targeting HIV protease. The stereochemical properties of the compound have been leveraged to enhance the efficacy of these inhibitors.

作用機序

The mechanism of action of (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxamide: A similar compound with an amide group instead of a carboxylic acid group.

(3S,4aS,8aS)-Decahydroisoquinoline-3-methanol: A derivative with a hydroxyl group replacing the carboxylic acid group.

Uniqueness

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development.

生物活性

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid (DHIQ) is a compound of significant interest in pharmacology due to its biological activity, particularly as a potential therapeutic agent in neurological disorders. This article synthesizes the available research findings on its biological activity, focusing on its role as an antagonist at excitatory amino acid receptors, particularly AMPA and NMDA receptors.

Chemical Structure and Properties

- Chemical Formula : C10H17NO2

- Molecular Weight : 183.25 g/mol

- CAS Number : 115238-58-9

The compound features a decahydroisoquinoline backbone with a carboxylic acid functional group that contributes to its pharmacological properties.

DHIQ and its derivatives have been studied for their antagonistic effects on excitatory amino acid receptors. Specifically, they exhibit activity against:

- AMPA Receptors : DHIQ has been identified as a selective antagonist of AMPA receptors, which are crucial in mediating fast synaptic transmission in the central nervous system. Research indicates that certain structural modifications enhance its potency as an AMPA antagonist .

- NMDA Receptors : Similar studies have shown that DHIQ derivatives also act as NMDA receptor antagonists, which play a vital role in synaptic plasticity and memory function .

Structure-Activity Relationship (SAR)

Research has elucidated the structure-activity relationships of DHIQ compounds, highlighting how variations in stereochemistry and substituent groups influence biological activity:

| Compound | Stereochemistry | Activity Type | Potency |

|---|---|---|---|

| (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl) DHIQ | 3S,4aR | AMPA Antagonist | High |

| (3S,4aR,6S,8aR)-6-(phosphonomethyl) DHIQ | 3S,4aR | NMDA Antagonist | Moderate |

These findings suggest that specific configurations enhance receptor binding affinity and functional antagonism .

Case Studies and Experimental Findings

- In Vitro Studies : In studies using rat cortical tissue, compounds derived from DHIQ were evaluated for their ability to inhibit the binding of radioligands selective for AMPA and NMDA receptors. The results indicated that certain analogs exhibited significant inhibition of glutamate-induced depolarizations, confirming their potential as therapeutic agents for conditions characterized by excitotoxicity .

- Neuroprotective Effects : A study investigating the neuroprotective effects of DHIQ derivatives revealed their ability to mitigate neuronal damage induced by excitotoxic agents like glutamate. This suggests potential applications in treating neurodegenerative diseases where excitotoxicity is a contributing factor .

- Animal Models : In vivo experiments have demonstrated that DHIQ compounds can influence behavioral outcomes in models of neurodegeneration. For instance, administration of specific DHIQ derivatives improved cognitive function in rodent models of Alzheimer's disease by modulating glutamatergic signaling pathways .

特性

IUPAC Name |

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7-,8+,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSENYWQRQUNUGD-YIZRAAEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNC(CC2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2CN[C@@H](C[C@@H]2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。